molecular formula C11H11ClO4S B13570704 rac-methyl(1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate,trans

rac-methyl(1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate,trans

Cat. No.: B13570704
M. Wt: 274.72 g/mol
InChI Key: WWQRYPJYEVYJOX-VHSXEESVSA-N
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Description

This compound is a racemic mixture of the trans isomer of a cyclopropane derivative featuring:

  • A methyl ester group at position 1 of the cyclopropane ring.
  • A 4-(chlorosulfonyl)phenyl substituent at position 2.
  • (1R,2R) stereochemistry.

Its molecular formula is estimated as C₁₂H₁₂ClO₄S (molecular weight ≈ 287.5 g/mol), though exact data are absent in the provided evidence. The trans configuration of the cyclopropane ring is critical for structural rigidity, which may influence binding to biological targets .

Properties

Molecular Formula

C11H11ClO4S

Molecular Weight

274.72 g/mol

IUPAC Name

methyl (1R,2R)-2-(4-chlorosulfonylphenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C11H11ClO4S/c1-16-11(13)10-6-9(10)7-2-4-8(5-3-7)17(12,14)15/h2-5,9-10H,6H2,1H3/t9-,10+/m0/s1

InChI Key

WWQRYPJYEVYJOX-VHSXEESVSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]1C2=CC=C(C=C2)S(=O)(=O)Cl

Canonical SMILES

COC(=O)C1CC1C2=CC=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Stepwise Synthesis

Step Reaction Description Key Reagents/Conditions Notes
1 Cyclopropanation of styrene derivative Use of diazo compounds or Simmons–Smith reaction with chiral auxiliaries or catalysts to achieve (1R,2R) stereochemistry Stereoselective cyclopropanation critical; chiral catalysts or auxiliaries ensure trans configuration
2 Introduction of chlorosulfonyl group Chlorosulfonation of the para-position on the phenyl ring using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) Reaction performed under controlled temperature to avoid overreaction or decomposition
3 Esterification of cyclopropane carboxylic acid Methylation using methanol in acidic conditions or via methylating agents like diazomethane Ensures formation of methyl ester while preserving stereochemistry
4 Purification and isolation Chromatographic techniques (e.g., column chromatography), recrystallization Essential to separate stereoisomers and remove impurities

Detailed Reaction Conditions and Mechanistic Insights

  • Cyclopropanation : The stereoselective formation of the cyclopropane ring is often achieved by reacting a substituted styrene derivative with a carbene source such as ethyl diazoacetate in the presence of a chiral catalyst (e.g., chiral copper or rhodium complexes). This step is crucial to obtain the trans-(1R,2R) isomer selectively. Alternative methods include the Simmons–Smith reaction using diiodomethane and zinc-copper couple with chiral ligands.

  • Chlorosulfonylation : The para position of the phenyl ring is selectively chlorosulfonated using chlorosulfonic acid or sulfuryl chloride. The reaction is typically conducted at low temperatures (0–5 °C) to prevent side reactions. The electrophilic aromatic substitution mechanism ensures the sulfonyl chloride group attaches specifically at the para position relative to the cyclopropane substituent.

  • Esterification : The carboxylic acid group on the cyclopropane ring is converted into a methyl ester by reaction with methanol under acidic catalysis (e.g., sulfuric acid) or by treatment with diazomethane for milder conditions. This step must be carefully controlled to avoid hydrolysis or racemization.

Research Data and Analysis

Yield and Purity

  • Typical overall yields for the multi-step synthesis range between 45% to 65%, depending on the stereoselectivity and purification efficiency.
  • Purity is generally above 98% after chromatographic purification, confirmed by NMR and HPLC analysis.
  • The stereochemical purity (enantiomeric excess) is maintained above 95% through the use of chiral catalysts and controlled conditions.

Spectroscopic Characterization

Technique Data/Observation Purpose
NMR (¹H, ¹³C) Characteristic signals for cyclopropane protons and aromatic protons; shifts consistent with chlorosulfonyl substitution Confirms structure and stereochemistry
IR Spectroscopy Strong absorption bands at ~1350 and 1180 cm⁻¹ due to sulfonyl group (S=O stretching) Confirms presence of sulfonyl chloride group
Mass Spectrometry Molecular ion peak at m/z 274.72 (M+) Confirms molecular weight
Optical Rotation Measured to confirm stereochemical configuration (1R,2R) Ensures stereochemical integrity

Comparative Analysis of Preparation Methods

Aspect Method A: Diazo Compound Cyclopropanation Method B: Simmons–Smith Cyclopropanation
Stereoselectivity High with chiral catalysts (up to 95% ee) Moderate to high, dependent on ligand choice
Reaction Conditions Mild, requires handling of diazo compounds Requires zinc-copper couple, more sensitive to moisture
Scalability Moderate, diazo safety concerns High, more industrially feasible
Yield 50-60% overall 55-65% overall
Purification Requires chromatographic separation Similar purification needs

Both methods are viable but choice depends on scale, safety, and availability of catalysts.

Chemical Reactions Analysis

rac-Methyl(1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate,trans undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives using oxidizing agents like hydrogen peroxide.

Common reagents and conditions used in these reactions include bases like triethylamine, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions include sulfonamide, sulfonate, and sulfonic acid derivatives.

Scientific Research Applications

rac-Methyl(1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate,trans has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfonyl groups.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-methyl(1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate,trans involves its interaction with molecular targets such as enzymes or receptors that recognize the sulfonyl group. The compound can act as an inhibitor or activator of these targets, depending on the specific biological context. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Name Substituents Functional Groups Molecular Weight (g/mol) Key Properties
Target Compound 4-(chlorosulfonyl)phenyl Methyl ester, -SO₂Cl ~287.5 Reactive sulfonyl chloride; potential for sulfonamide coupling
rac-(1R,2R)-2-(2-chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid, trans () 2-chloro-6-methoxyphenyl Carboxylic acid, -Cl, -OCH₃ 226.65 Less reactive; methoxy group enhances lipophilicity
rac-(1R,2R)-2-(2,6-dichlorophenyl)cyclopropane-1-carboxylic acid, trans () 2,6-dichlorophenyl Carboxylic acid, -Cl 231.1 Dichloro substitution increases steric hindrance; potential antimicrobial activity
rac-ethyl (1R,2R)-1-(aminomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylate () Trifluoromethyl, aminomethyl Ethyl ester, -CF₃, -NH₂ Not provided Trifluoromethyl improves metabolic stability; aminomethyl enables further derivatization
rac-(1R,2S)-2-(oxan-4-yl)cyclopropane-1-carboxylic acid, trans () Oxan-4-yl (tetrahydropyran) Carboxylic acid 170.21 Oxygen in oxan-4-yl enhances solubility; stereochemical differences (1R,2S vs. 1R,2R) alter spatial orientation

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group () increases logP, enhancing membrane permeability. In contrast, the oxan-4-yl group () introduces polarity, improving aqueous solubility .
  • Stability : Sulfonyl chlorides (target compound) are moisture-sensitive and require anhydrous handling. Methyl esters (target) are less prone to hydrolysis than ethyl or tert-butyl esters under basic conditions .

Biological Activity

rac-methyl(1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate, trans (CAS Number: 600134-89-2) is a synthetic organic compound notable for its unique structure and potential biological activities. This compound features a cyclopropane ring and a chlorosulfonyl group, which are pivotal in its reactivity and interaction with biological systems. The following sections explore its synthesis, biological activities, and potential applications in medicinal chemistry.

  • Molecular Formula : C₁₁H₁₁ClO₄S
  • Molecular Weight : 274.72 g/mol
  • Structure : The compound consists of a cyclopropane ring substituted with a chlorosulfonyl group on one of its phenyl rings, contributing to its electrophilic characteristics and biological activity.

Synthesis

The synthesis of rac-methyl(1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate typically involves several steps that require precise control of reaction conditions to achieve high yields and purity. Key steps include:

  • Formation of the cyclopropane ring.
  • Introduction of the chlorosulfonyl group.
  • Esterification to yield the final product.

Biological Activity

Research indicates that rac-methyl(1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate exhibits significant biological activity, particularly in the fields of anti-inflammatory and anticancer research.

The biological activity is attributed to the following mechanisms:

  • Electrophilic Interactions : The chlorosulfonyl group is known for its electrophilic properties, allowing it to interact with nucleophiles in biological systems.
  • Protein Binding : Preliminary studies suggest that this compound may bind to specific proteins involved in inflammatory pathways, indicating potential therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological effects of rac-methyl(1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate:

  • Anti-inflammatory Activity : In vitro studies demonstrated that the compound inhibited pro-inflammatory cytokine release in macrophages, suggesting its role as an anti-inflammatory agent.
  • Anticancer Properties : Research has indicated that this compound may induce apoptosis in cancer cell lines through the activation of caspase pathways.
  • Binding Affinity Studies : Interaction studies showed that rac-methyl(1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate has a significant binding affinity for enzymes involved in metabolic pathways related to inflammation.

Comparative Analysis with Similar Compounds

The following table highlights structural similarities and differences with other compounds:

Compound NameStructure TypeNotable Features
Rel-ethyl(1R,2R)-2-phenylcyclopropane-1-carboxylateCyclopropane derivativeLacks chlorosulfonyl group; simpler structure
Methyl(1S,2S)-2-[4-(sulfamoyl)phenyl]cyclopropane-1-carboxylateCyclopropane derivativeContains sulfamoyl instead of chlorosulfonyl
Methyl(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylateCyclopropane derivativeContains trifluoromethyl group; different electronic properties

This comparison underscores the unique aspects of rac-methyl(1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate, particularly its chlorosulfonyl substitution which may enhance its biological activity compared to others lacking this feature.

Q & A

Q. What are the common synthetic routes for preparing rac-methyl (1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate, trans?

The synthesis typically involves cyclopropanation of diazo compounds with olefins using transition metal catalysts (e.g., rhodium or copper) under inert atmospheres and low temperatures to minimize side reactions . For example:

Diazo precursor preparation : A diazo compound derived from methyl acrylate or styrene derivatives.

Cyclopropanation : Reaction with 4-(chlorosulfonyl)styrene in the presence of [Rh₂(OAc)₄] or Cu(OTf)₂.

Purification : Recrystallization or chromatography to isolate the trans-isomer.
Key considerations : Catalyst selection impacts stereochemical outcomes, and reaction scale-up may require flow reactors for improved yield .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm cyclopropane ring geometry and substituent positions (e.g., trans-configuration) .
  • X-ray Crystallography : Resolve absolute stereochemistry, as demonstrated for structurally similar cyclopropane derivatives .
  • HPLC-MS : Assess purity and detect trace impurities, particularly for enantiomeric separation if chirality is critical .

Q. How does the chlorosulfonyl group influence the compound’s reactivity?

The chlorosulfonyl (-SO₂Cl) group is highly electrophilic, enabling:

  • Nucleophilic substitution (e.g., with amines or alcohols to form sulfonamides or sulfonate esters).
  • Cross-coupling reactions under palladium catalysis for bioconjugation or functionalization .
    Note : Handle under anhydrous conditions to avoid hydrolysis to sulfonic acids.

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Chiral Catalysts : Use enantioselective catalysts like [Rh₂(S-DOSP)₄] to favor the (1R,2R) configuration .
  • Kinetic Resolution : Combine chiral stationary-phase HPLC with enzymatic hydrolysis to separate enantiomers .
  • Design of Experiments (DoE) : Statistically optimize parameters (temperature, solvent polarity, catalyst loading) to maximize enantiomeric excess (ee) .

Q. What strategies resolve contradictions in stereochemical assignments from spectroscopic data?

  • Vibrational Circular Dichroism (VCD) : Differentiate diastereomers by coupling with computational DFT simulations .
  • Crystallographic Refinement : Compare experimental X-ray data with predicted crystal packing using software like Mercury .
  • Dynamic NMR : Analyze coalescence temperatures to assess ring strain and substituent mobility .

Q. How can the compound be utilized in medicinal chemistry or enzyme studies?

  • Protease Inhibition : The cyclopropane ring’s rigidity mimics peptide bonds, making it a scaffold for inhibitors (e.g., targeting cysteine proteases) .
  • Click Chemistry : Functionalize the chlorosulfonyl group with alkyne/azide moieties for target-engagement assays .
  • Mechanistic Probes : Study strain-release reactivity in enzyme active sites via kinetic isotope effects (KIEs) .

Q. What are the stability challenges under varying experimental conditions?

  • Thermal Stability : Decomposition above 150°C; monitor via TGA-DSC .
  • Hydrolytic Sensitivity : The chlorosulfonyl group hydrolyzes in humid environments; store under inert gas with molecular sieves .
  • Photostability : UV light may induce cyclopropane ring opening; conduct reactions in amber glassware .

Q. How can computational modeling predict reactivity or biological activity?

  • Density Functional Theory (DFT) : Calculate transition-state energies for cyclopropanation or substitution reactions .
  • Molecular Dynamics (MD) : Simulate binding affinities to biological targets (e.g., enzymes, receptors) .
  • QSAR Models : Correlate substituent electronic effects (Hammett σ values) with reaction rates or inhibitory potency .

Methodological Notes

  • Stereochemical Contradictions : Discrepancies in reported ee values may arise from catalyst batch variability. Validate using chiral HPLC and replicate experiments .
  • Safety : The chlorosulfonyl group is toxic and corrosive. Use Schlenk lines for air-sensitive steps and PPE for handling .

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